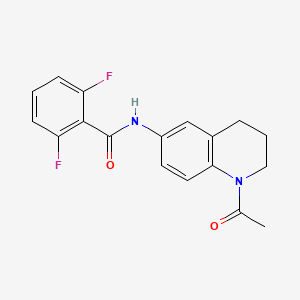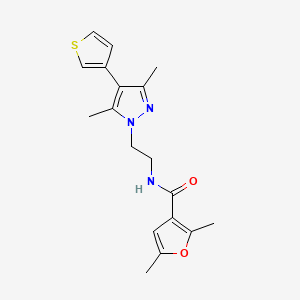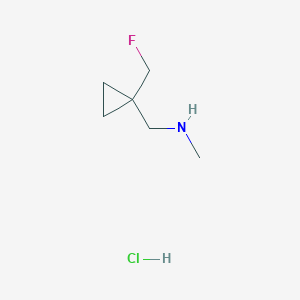
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C18H16F2N2O2 and its molecular weight is 330.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Quinoline Derivatives Synthesis : Research has focused on developing novel quinoline derivatives with potential psychoactive and neurotropic properties. For instance, studies have explored the synthesis of compounds with anti-anxiety, anti-amnesic, and antihypoxic effects, indicating their potential for further profound studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).
Structural Aspects : The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides have been examined, demonstrating the formation of gels and crystalline solids under different conditions and the fluorescence properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
Chemical Transformations and Mechanisms
Chemical Transformations : Studies have detailed the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine, leading to the formation of indolo[3,2-c]quinolin-6-ones, showcasing a mechanism involving the formation of spiro compounds and subsequent rearrangements (Bergman, Engqvist, Stålhandske, & Wallberg, 2003).
Novel Synthesis Approaches : Research has also focused on novel synthesis methods for quinoline derivatives, such as the use of ionic liquids for reactions of 2-aminobenzamides with indoline-2,3-dione, highlighting the potential for discovering new antimalarial drugs through the exploration of the chemical properties of quinoline compounds (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).
Biological Activity and Applications
Antimicrobial and Antitubercular Activities : The antimicrobial and antitubercular properties of quinoline derivatives have been a significant area of research. For example, studies have found that 2-(quinolin-4-yloxy)acetamides are active against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, highlighting their potential as future drug alternatives for tuberculosis treatment (Pissinate et al., 2016).
Sensing and Detection : Quinoline-based compounds have been developed for the selective detection of metal ions and anions in various media, showcasing their utility as fluorescent sensors. For example, a hexa-quinoline based C3-symmetric chemosensor has been designed for dual sensing of zinc(ii) and PPi in an aqueous medium, demonstrating a "OFF-ON-OFF" emission mechanism (Sinha, Chowdhury, Adarsh, & Ghosh, 2018).
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-10-13(7-8-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLIVDJFOIXBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[6-(Dimethylamino)pyridazin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870988.png)
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide](/img/structure/B2870989.png)



![4-acetyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2870996.png)
![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)
![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870999.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
